2-(Methylthio)-4-methylpyridine

CD45 PTPase inhibition Immunosuppression Phosphatase selectivity

2-(Methylthio)-4-methylpyridine (CAS 19006-77-0), also referred to as 4-methyl-2-(methylthio)pyridine or 2-(methylthio)-4-picoline, is a disubstituted pyridine derivative bearing a methylthio (-SCH₃) group at the 2-position and a methyl (-CH₃) group at the 4-position (C₇H₉NS, MW 139.22 g/mol). It is a liquid at ambient temperature with a boiling point of 229.9 °C at 760 mmHg, a density of 1.07 g/cm³, a flash point of 92.8 °C, and a calculated LogP of 2.11.

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
CAS No. 19006-77-0
Cat. No. B103248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-4-methylpyridine
CAS19006-77-0
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)SC
InChIInChI=1S/C7H9NS/c1-6-3-4-8-7(5-6)9-2/h3-5H,1-2H3
InChIKeyDLQOCRQNPSGPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)-4-methylpyridine (CAS 19006-77-0): Core Properties and Sourcing Context


2-(Methylthio)-4-methylpyridine (CAS 19006-77-0), also referred to as 4-methyl-2-(methylthio)pyridine or 2-(methylthio)-4-picoline, is a disubstituted pyridine derivative bearing a methylthio (-SCH₃) group at the 2-position and a methyl (-CH₃) group at the 4-position (C₇H₉NS, MW 139.22 g/mol) . It is a liquid at ambient temperature with a boiling point of 229.9 °C at 760 mmHg, a density of 1.07 g/cm³, a flash point of 92.8 °C, and a calculated LogP of 2.11 . The compound belongs to the broader class of 2-thiomethyl-substituted pyridines, which have been explicitly claimed in pharmaceutical patents as intermediates for bronchosecretolytic agents, H₂-antagonists, and anti-ulcer therapeutics [1]. Its most precisely characterized application is as the critical 4-methylthiopyridin-2-yl fragment in potent and selective CD45 protein tyrosine phosphatase (PTPase) inhibitors [2].

Why 2-(Methylthio)-4-methylpyridine Cannot Be Replaced by Generic Pyridine Analogs in CD45-Targeted and High-Temperature Synthetic Applications


The assumption that any methylthio- or methyl-substituted pyridine can substitute for 2-(methylthio)-4-methylpyridine collapses under quantitative scrutiny. The compound's specific 2-SCH₃ / 4-CH₃ substitution pattern is the precise regioisomer required for constructing CD45 PTPase inhibitors; the Hamaguchi et al. (2000) study demonstrated that the 4-methylthiopyridin-2-yl motif, when incorporated into 2-[(4-methylthiopyridin-2-yl)methylsulfinyl]benzimidazole (compound 5a), delivers an IC₅₀ of 0.28 μM against CD45, whereas the non-sulfinyl precursor 4a showed no inhibitory effect at concentrations up to 1000 μM [1]. Furthermore, the compound's LogP of 2.11 exceeds that of 2-(methylthio)pyridine (LogP 1.71–1.80) and 4-(methylthio)pyridine (LogP 1.40) by a margin that materially impacts partitioning behavior in both liquid-phase synthesis and biological assays . Its boiling point of 229.9 °C is 32.9 °C above that of 2-(methylthio)pyridine (197 °C) and 18.9 °C above 4-(methylthio)pyridine (211 °C predicted), enabling reaction and distillation conditions that would volatilize or degrade simpler analogs [1]. These quantified physical-chemical and pharmacophoric differences make generic substitution a scientifically indefensible procurement decision.

Quantitative Differentiation Evidence: 2-(Methylthio)-4-methylpyridine vs. Closest Structural Analogs


CD45 PTPase Pharmacophoric Specificity: The 4-Methylthiopyridin-2-yl Moiety vs. Non-Sulfinyl and Regioisomeric Analogs

The 2-(methylthio)-4-methylpyridine scaffold serves as the immediate synthetic precursor to the 4-methylthiopyridin-2-ylmethylsulfinyl fragment that is essential for CD45 PTPase inhibitory activity. In the Hamaguchi et al. (2000) head-to-head SAR study, compound 5a—2-[(4-methylthiopyridin-2-yl)methylsulfinyl]benzimidazole—inhibited CD45 with an IC₅₀ of 0.28 μM, while the corresponding sulfide precursor 4a (lacking the sulfinyl oxidation state, prepared directly from the 2-chloromethyl-4-methylthiopyridine intermediate) displayed no detectable inhibition at 1000 μM [1]. The 4-methylthiopyridin-2-yl fragment was further validated in TU-572 (2-[(4-methylthiopyridin-2-yl)methylsulfinyl]-5-isopropoxybenzimidazole), which demonstrated potent and selective CD45 inhibition and suppressed IgE-mediated anaphylaxis in murine models in vivo [2]. Enzymatic selectivity profiling confirmed that compound 5a exhibited high specificity for CD45 over serine/threonine phosphatases (PP1, PP2A), other tyrosine phosphatases (LAR, PTP1B, PTP-S2), and the dual-specificity phosphatase VHR [1]. This level of target-class selectivity is critically dependent on the 4-methylthiopyridin-2-yl substitution pattern; alternative regioisomers (e.g., 3- or 6-substituted pyridylmethylthio analogs claimed in EP0282904B1) were directed toward entirely different therapeutic targets (antihypertensive, not immunological) [3].

CD45 PTPase inhibition Immunosuppression Phosphatase selectivity

Boiling Point Differential: 2-(Methylthio)-4-methylpyridine (229.9 °C) vs. 2-(Methylthio)pyridine (197 °C) and 2,4-Lutidine (158.5 °C)

The boiling point of 2-(methylthio)-4-methylpyridine at 760 mmHg is 229.9 °C, which is 32.9 °C higher than 2-(methylthio)pyridine (197 °C at 760 mmHg) and 71.4 °C higher than 2,4-dimethylpyridine / 2,4-lutidine (158.5 °C at 760 mmHg) [1]. Relative to 4-(methylthio)pyridine (predicted BP 211.0 ± 13.0 °C), the target compound's boiling point is approximately 18.9 °C higher . This elevated boiling point directly translates into a broader liquid-phase thermal operating window for reactions requiring elevated temperatures without solvent reflux limitations, and enables fractional distillation-based purification that is infeasible with lower-boiling analogs when co-solvents with intermediate boiling ranges are employed.

High-temperature synthesis Distillation purification Reaction solvent window

Lipophilicity Differentiation: LogP 2.11 vs. 1.40–1.80 Range for Mono-Substituted Methylthiopyridine Analogs

The calculated LogP of 2-(methylthio)-4-methylpyridine is 2.11 , representing a meaningful increase over the closest mono-substituted methylthiopyridine isomers: 2-(methylthio)pyridine has a reported LogP of 1.71–1.80 , while 4-(methylthio)pyridine has an XLogP3 of 1.40 . The dual substitution (2-SCH₃ + 4-CH₃) adds approximately 0.31–0.71 LogP units relative to these analogs, corresponding to a roughly 2- to 5-fold increase in octanol-water partition coefficient. By contrast, 2,4-lutidine—the non-sulfur, dimethyl-substituted analog—has a LogP of approximately 1.70 [1], demonstrating that the methylthio group contributes substantially more to lipophilicity than a second methyl substituent at an equivalent ring position. This enhanced lipophilicity is directly relevant for medicinal chemistry campaigns where passive membrane permeability or blood-brain barrier penetration is being optimized.

Drug-likeness optimization Partition coefficient Membrane permeability

Physical State at Ambient Temperature: Liquid Target Compound vs. Solid 4-(Methylthio)pyridine (MP 44–45 °C)

2-(Methylthio)-4-methylpyridine is a liquid at ambient temperature with a flash point of 92.8 °C and density of 1.07 g/cm³ . Its regioisomer 4-(methylthio)pyridine (CAS 22581-72-2)—in which the methylthio group is positioned at the 4-position rather than the 2-position—is a solid at room temperature with a melting point of 44–45 °C . This physical state difference has direct operational consequences: the liquid target compound can be dispensed volumetrically using automated liquid handlers, pumped through continuous-flow reactors, and handled without pre-heating, whereas 4-(methylthio)pyridine requires melting or dissolution before use. Additionally, the target compound's flash point of 92.8 °C is approximately 11.4 °C higher than the flash point of 2-(methylthio)pyridine (81.4 °C) and 4-(methylthio)pyridine (81.4 °C) , providing a wider safety margin during heated operations.

Automated liquid handling High-throughput synthesis Formulation compatibility

Orthogonal Synthetic Handles: Simultaneous 2-SCH₃ (Oxidizable) and 4-CH₃ (Electrophilic Substitution) Functionality

2-(Methylthio)-4-methylpyridine uniquely combines two chemically orthogonal functional handles on the same pyridine scaffold: a 2-methylthio group that can be sequentially oxidized to sulfoxide and sulfone, and a 4-methyl group amenable to deprotonation/electrophilic trapping or radical-based functionalization . The synthetic utility of the 2-methylthio-to-sulfoxide oxidation has been explicitly demonstrated in the CD45 inhibitor series, where oxidation of the 2-methylthio intermediate to the corresponding methylsulfinyl derivative was the critical step enabling CD45 inhibitory activity [1]. By contrast, 2-(methylthio)pyridine lacks the 4-methyl handle for orthogonal diversification, 4-(methylthio)pyridine lacks the 2-position methylthio group for sulfoxide/sulfone chemistry, and 2,4-lutidine lacks the sulfur-based redox handle entirely [2]. The synthesis of 2-(methylthio)-4-methylpyridine from 4-picoline via directed lithiation at the 2-position followed by quenching with dimethyl disulfide has been reported with well-characterized protocols .

Diversifiable building block Sulfoxide/sulfone chemistry Late-stage functionalization

Evidence-Backed Application Scenarios for 2-(Methylthio)-4-methylpyridine (CAS 19006-77-0) in Research and Industrial Procurement


Synthesis of CD45 PTPase Inhibitors for Immunological Research and Drug Discovery

2-(Methylthio)-4-methylpyridine is the direct synthetic precursor to the 4-methylthiopyridin-2-ylmethylsulfinyl pharmacophore that defines the CD45 PTPase inhibitor series. The Hamaguchi et al. (2000) study demonstrated that oxidation of the 2-methylthio group to the sulfoxide yields compound 5a (IC₅₀ = 0.28 μM vs. CD45) with high selectivity across a panel of six other phosphatases (PP1, PP2A, LAR, PTP1B, PTP-S2, VHR), while the non-oxidized sulfide precursor 4a was completely inactive at 1000 μM [1]. The follow-on compound TU-572 extended this scaffold to in vivo efficacy in murine anaphylaxis and contact hypersensitivity models, confirming the translational relevance of the 4-methylthiopyridin-2-yl fragment [2]. Researchers developing selective CD45 inhibitors for autoimmune disease, transplant rejection, or immunological tool compounds should prioritize this specific regioisomer over generic methylthiopyridines.

High-Temperature Continuous-Flow and Distillation-Based Synthetic Processes

With a boiling point of 229.9 °C at 760 mmHg [1], 2-(methylthio)-4-methylpyridine supports reaction temperatures and distillation conditions that are inaccessible to lower-boiling analogs such as 2-(methylthio)pyridine (197 °C) [2], 2,4-lutidine (158.5 °C) [3], and 4-picoline (145 °C) . This thermal stability advantage is particularly relevant for continuous-flow processes operating at elevated temperatures where lower-boiling pyridine derivatives would enter the vapor phase, causing pressure fluctuations, reactant loss, or safety hazards. Additionally, the compound's liquid physical state at ambient temperature enables direct use in automated liquid-dispensing platforms without pre-heating, unlike the solid analog 4-(methylthio)pyridine (MP 44–45 °C) .

Medicinal Chemistry Library Synthesis Requiring Orthogonal Sequential Derivatization

The compound's dual orthogonal functional handles—2-SCH₃ (oxidizable to sulfoxide/sulfone) and 4-CH₃ (amenable to deprotonation and electrophilic trapping)—enable a two-step diversification sequence from a single building block without protecting group manipulations [1]. The synthetic route starting from 4-picoline via directed ortho-lithiation with n-BuLi and quenching with dimethyl disulfide has been established with reproducible protocols [1]. This orthogonal reactivity profile is not available from 2-(methylthio)pyridine (lacks 4-CH₃), 4-(methylthio)pyridine (lacks 2-SCH₃), or 2,4-lutidine (lacks sulfur redox handle), making 2-(methylthio)-4-methylpyridine the preferred scaffold for library synthesis programs that require late-stage oxidation-state modulation alongside C–H functionalization.

Lipophilicity-Driven Lead Optimization in CNS and Membrane-Permeable Drug Design

With a calculated LogP of 2.11 [1], 2-(methylthio)-4-methylpyridine offers a quantifiably higher partition coefficient than 2-(methylthio)pyridine (LogP 1.71–1.80), 4-(methylthio)pyridine (LogP 1.40), and 2,4-lutidine (LogP ~1.70) [2][3]. This 0.31–0.71 LogP unit increase corresponds to an approximately 2- to 5-fold enhancement in octanol-water partitioning, which is a meaningful margin in CNS drug discovery where incremental LogP adjustments often determine blood-brain barrier penetration success. Medicinal chemists optimizing CNS-penetrant or membrane-permeable pyridine-based leads can select this building block to achieve higher baseline lipophilicity without introducing additional aromatic rings or halogens that may adversely affect metabolic stability or toxicity profiles.

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